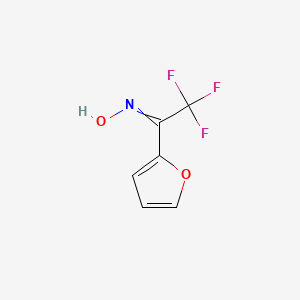
5-Hydroxy-5-methylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5-methylpiperidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine. This method allows for acid-free hydrogenation with good yields and selectivity . Another method involves the cyclization of appropriate precursors, followed by functionalization to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using heterogeneous catalysts. The use of water as a solvent in these reactions is preferred due to its environmentally friendly nature and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-5-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
5-Hydroxy-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Pyridinecarboxylic acids: Compounds with a pyridine ring and a carboxylic acid group, used in various chemical and pharmaceutical applications.
Uniqueness
5-Hydroxy-5-methylpiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the piperidine ring, which enhances its reactivity and versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-hydroxy-5-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(11)2-5(6(9)10)3-8-4-7/h5,8,11H,2-4H2,1H3,(H,9,10) |
Clé InChI |
YLLLRQWHWPMVKE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CNC1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)



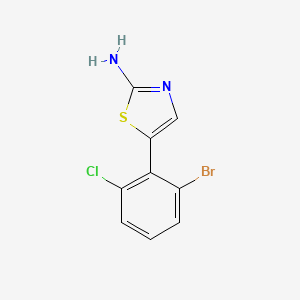


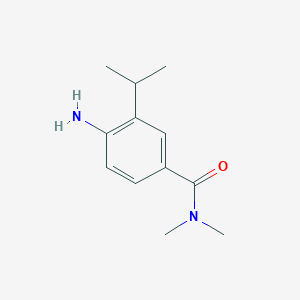
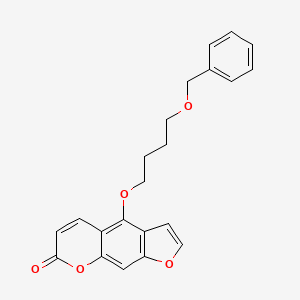
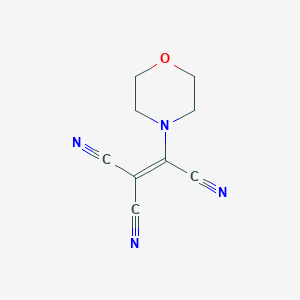
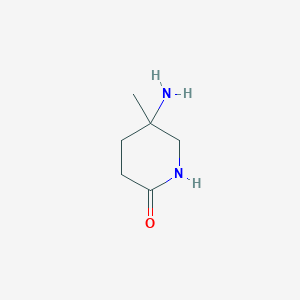
![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
